molecular formula C16H20N2OS B5600679 3-(CYCLOHEXYLMETHYL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(CYCLOHEXYLMETHYL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5600679
M. Wt: 288.4 g/mol
InChI Key: IAVBLMRHQXMRHJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with cyclohexylmethyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted anthranilic acid, the compound can be synthesized through a series of steps involving cyclization, alkylation, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various alkylating agents can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethyl)-2-(methylsulfanyl)-quinazolin-4-one: Similar structure but lacks the dihydro component.

    2-(Methylsulfanyl)-3,4-dihydroquinazolin-4-one: Similar but without the cyclohexylmethyl group.

    3-(Cyclohexylmethyl)-quinazolin-4-one: Lacks the methylsulfanyl group.

Uniqueness

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVBLMRHQXMRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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